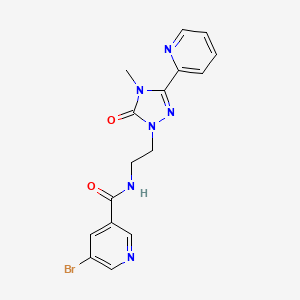

5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN6O2/c1-22-14(13-4-2-3-5-19-13)21-23(16(22)25)7-6-20-15(24)11-8-12(17)10-18-9-11/h2-5,8-10H,6-7H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZFXQIYYUJRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

Nicotinamide Coupling: The final step involves coupling the brominated triazole intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the pyridine moiety.

Reduction: Reduction reactions can target the carbonyl group in the triazole ring.

Substitution: The bromine atom can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the triazole or pyridine rings.

Reduction: Reduced forms of the triazole ring, potentially leading to dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The triazole ring and nicotinamide moiety are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is explored for its potential therapeutic effects. It may act on specific enzymes or receptors involved in disease pathways, offering possibilities for treating conditions like cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nicotinamide moiety can mimic natural substrates, while the triazole ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structural analogs identified in chemical databases and literature (see Table 1 ). Key differences lie in substituent groups, molecular complexity, and hypothesized bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The bromine atom in the target compound and 361195-60-0 may enhance halogen bonding with biological targets, a feature absent in non-halogenated analogs like 923784-02-4.

The trifluoromethyl group in 568553-89-9 increases lipophilicity, favoring blood-brain barrier penetration, whereas the triazole in the target compound may balance hydrophilicity .

Synthetic Complexity :

- The triazole-ethyl linker in the target compound likely requires multi-step synthesis (e.g., Huisgen cyclization), contrasting with straightforward amide couplings used for 923784-02-5 .

Research Findings and Limitations

- Kinase Inhibition : Triazole-containing compounds (e.g., the target) show affinity for ATP-binding pockets in kinases, but direct comparative data with analogs like 361195-60-0 are lacking.

- Antimicrobial Activity : The ethyl-thiobenzimidazole in 923784-02-5 has demonstrated broad-spectrum activity, suggesting the target compound’s triazole system could mimic this via similar mechanisms .

- Data Gaps: No experimental IC50 or solubility values are publicly available for the target compound, limiting quantitative comparisons.

Biological Activity

5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Bromine Atom : Imparts unique reactivity and biological activity.

- Nicotinamide Group : Associated with various biological functions including NAD+ synthesis.

- Triazole Ring : Known for its role in enhancing bioactivity in medicinal compounds.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects observed | |

| Escherichia coli | Moderate susceptibility | |

| Candida albicans | Antifungal properties |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Triazole derivatives have been documented to interfere with cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Inhibition of Angiogenesis : Preventing tumor blood supply formation.

In vitro studies have indicated that triazole-based compounds can inhibit the growth of several cancer cell lines, including breast and lung cancers.

The biological activity of this compound may involve:

- Enzyme Inhibition : Competing with substrates or binding to active sites.

- Receptor Modulation : Altering receptor activity leading to downstream effects.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains .

Study 2: Anticancer Properties

In a study focused on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The synthesis involves bromination of a nicotinamide precursor, cyclization to form the dihydro-triazole ring, and coupling reactions for pyridyl and methyl group incorporation . Key steps:

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to minimize side reactions.

- Cyclization : Employ hydrazine hydrate and triethylamine in ethanol under reflux to form the triazole core.

- Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridyl group attachment. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for yield optimization .

Q. How should researchers validate the structural integrity of this compound during synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and -NMR (if applicable) to confirm substituent positions. For example, the pyridyl proton signals should appear as distinct doublets in δ 8.5–9.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 458.03 for CHBrNO) .

- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., triazole ring planarity) to confirm stereochemistry .

Q. What experimental design principles are essential for optimizing reaction conditions?

Apply Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Vary temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM) : Use central composite designs to identify optimal conditions (e.g., 70°C in DMF with 5 mol% Pd(PPh) yields >85% coupling efficiency) .

- Statistical Validation : Confirm reproducibility using ANOVA (p < 0.05) and replicate trials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability?

Use density functional theory (DFT) and molecular dynamics (MD) :

- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine at C5 as a reactive center).

- MD Simulations : Model solvation effects in aqueous/DMSO mixtures to assess hydrolytic stability (e.g., half-life >24 hours at pH 7.4) .

- Reaction Path Analysis : Employ Gaussian 16 with B3LYP/6-31G(d) basis sets to map energy barriers for triazole ring formation .

Q. What methodologies resolve contradictions in biological activity data across studies?

Address variability via:

- Dose-Response Curves : Re-test activity in standardized assays (e.g., IC in enzyme inhibition assays with ≤10% coefficient of variation).

- Metabolite Profiling : Use LC-MS/MS to rule out degradation products interfering with activity measurements .

- Structural Analog Comparison : Compare with derivatives (e.g., chlorine-substituted analogs) to isolate substituent-specific effects .

Q. How can researchers investigate the compound’s interaction with target enzymes?

Combine in silico and in vitro approaches:

- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., CDK2) and validate with mutagenesis studies.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., = 120 nM for ATP-binding pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to resolve impurities (retention time ±0.2 min).

- ICP-MS : Quantify residual metal catalysts (e.g., Pd < 10 ppm) .

- NMR Relaxation Experiments : Detect low-level stereoisomers via / relaxation times .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl, pyridyl → phenyl) .

- Free-Wilson Analysis : Corrogate substituent contributions to activity (e.g., bromine enhances potency by 3-fold vs. hydrogen) .

- 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.